2-Amino-4-imino-2-thiazoline hydrochloride
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Overview
Description
2-Amino-4-imino-2-thiazoline hydrochloride is a chemical compound with the molecular formula C3H5N3S·HCl and a molecular weight of 151.62 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-imino-2-thiazoline hydrochloride typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazoline ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-imino-2-thiazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various thiazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-4-imino-2-thiazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-imino-2-thiazoline hydrochloride involves its interaction with various molecular targets. The thiazoline ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-thiazoline hydrochloride
- 4-Imino-2-thiazolidinone
- 2-Mercapto-4-imino-2-thiazoline
Uniqueness
2-Amino-4-imino-2-thiazoline hydrochloride is unique due to its specific substitution pattern on the thiazoline ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
36518-76-0 |
---|---|
Molecular Formula |
C3H6ClN3S |
Molecular Weight |
151.62 g/mol |
IUPAC Name |
4-imino-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H2,(H3,4,5,6);1H |
InChI Key |
ANDLBJXZBLTCDP-UHFFFAOYSA-N |
SMILES |
C1C(=NC(=N)S1)N.Cl |
Canonical SMILES |
C1C(=N)N=C(S1)N.Cl |
72792-54-2 | |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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